(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Overview
Description
(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (hereafter referred to as CPT-6,6-D) is a novel small-molecule drug candidate that has been developed as a potential treatment for a variety of diseases. CPT-6,6-D is a synthetic compound that is structurally related to the natural product thienopyridine, which has been used as an anti-cancer agent in the past. CPT-6,6-D has been extensively studied in pre-clinical and clinical studies, and has shown promise as a potential treatment for a variety of diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been studied in the context of various synthetic pathways and chemical reactions. For example, its synthesis and properties are explored in the context of substituted pyrazolo[1,5-a]pyrimidines, as described in a study by Chimichi et al. (1996), which discusses the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996). Another study by Nakatani et al. (1991) focuses on the solubilities of pyrimidine derivatives, including this compound, in supercritical fluids (Nakatani et al., 1991).
Biological Activity and Potential Therapeutic Uses
- A study by El‐Emary et al. (2002) investigates the synthesis and antimicrobial activity of new heterocycles based on this compound, highlighting its potential use in developing antibacterial agents (El‐Emary et al., 2002). Additionally, the compound's potential in anticancer research is evident in a study by El-Sawy et al. (2013), where its derivatives are tested for antimicrobial and anticancer activities (El-Sawy et al., 2013).
Applications in Catalysis and Chemical Synthesis
- In a study by Khazaei et al. (2015), this compound is used as a catalyst for the synthesis of various derivatives, demonstrating its utility in facilitating chemical reactions (Khazaei et al., 2015).
Synthesis of Other Heterocyclic Compounds
- Research by Binder et al. (1983) involves the synthesis of substituted pteridine-5,8-dioxides using this compound, pointing to its role in creating structurally diverse heterocyclic compounds (Binder et al., 1983).
Safety And Hazards
2-Chloropyrimidine is classified as Acute Tox. 4 Oral - Eye Irrit. 22. It should be handled with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves2.
Future Directions
The future directions of research in this field could involve the design and synthesis of new fluorescent cores for cost-effective multicolor display applications1. Additionally, the development of new synthesis methods for related compounds could also be a focus of future research.
Please note that this information is based on the available search results and may not be fully applicable to “(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
(4aS,7aR)-4-(2-chloropyrimidin-4-yl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2S/c11-10-13-2-1-9(14-10)15-4-3-12-7-5-18(16,17)6-8(7)15/h1-2,7-8,12H,3-6H2/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBWZSFSTXETPC-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)C3=NC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)C3=NC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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